
1-Adamantyl chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Adamantyl chloromethyl ketone can be achieved through various methods. For instance, one study discussed the synthesis of five pyrazole-based adamantyl heterocyclic compounds by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study mentioned the reaction of 1-bromoadamantane with acetylene in the mixture of sulfuric acid and hexane at 5°C results in 1-acetyladamantane .Molecular Structure Analysis
The molecular formula of this compound is C12H17ClO, and its molecular weight is 212.72. The structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide, and then propagated according to a specific mechanism .Physical And Chemical Properties Analysis
This compound is a sterically bulky ketone substrate . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Adamantanone : Adamantanone can be synthesized from 1-hydroxyadamantane or adamantane using concentrated sulfuric acid. This process involves disproportionation and oxidation reactions, leading to the formation of adamantanone, a key derivative of 1-adamantyl chloromethyl ketone (Geluk & Schlatmann, 1968).
Anionic Polymerization : The anionic polymerization of 1-adamantyl 4-vinylphenyl ketone, a derivative of this compound, has been studied in various conditions. This research explores the polymerization mechanisms and properties of the resulting polymers, highlighting the electrophilicity and high glass transition temperature of the ketone groups in these polymers (Matsuoka et al., 2017).
Applications in Supramolecular Chemistry
Supramolecular Complexes : Novel anilines bearing 1-adamantyl substituents, synthesized from 1-adamantyl (nitrophenyl) ketones, have been studied for their host–guest interactions with β-cyclodextrin. These complexes predominantly exist as pseudorotaxane-like structures, indicating potential applications in drug modification and supramolecular chemistry (Vícha et al., 2011).
Binding Properties of Ketones : The binding properties of various adamantyl-bearing ketones, such as p-tert-butyldihomooxacalix[4]arene tetraketone derivatives, have been studied. These studies explore their extraction and complexation levels with different cations, offering insights into the structural and conformational effects on binding properties (Marcos et al., 2006).
Catalytic and Synthetic Applications
Reductive Amination of Ketones : Research on the reductive amination of ketones under specific conditions using supported platinum catalysts highlights the potential of adamantane derivatives like 2-adamantanone for the synthesis of primary amines (Nakamura et al., 2015).
Synthesis of Adamantyl-Containing Ketones : The preparation of non-symmetrical ketones using acyl chlorides and Grignard reagents has been studied, focusing on the influence of catalyst composition and reaction conditions. This research provides methods for synthesizing adamantyl ketones, highlighting their potential applications in various synthetic processes (Vícha & Potáček, 2005).
Safety and Hazards
While specific safety and hazard information for 1-Adamantyl chloromethyl ketone was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Orientations Futures
The future directions in the research of 1-Adamantyl chloromethyl ketone and similar compounds involve the development of novel methods for their preparation, and the polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mécanisme D'action
Target of Action
It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Mode of Action
The mode of action of 1-Adamantyl chloromethyl ketone involves its interaction with its targets through radical-based functionalization reactions. These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of diamondoid C–H bonds to C–C bonds. This process results in the formation of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Pharmacokinetics
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives may influence their bioavailability .
Result of Action
The result of the action of this compound involves the formation of a variety of products incorporating diverse functional groups. These products are formed through the direct conversion of diamondoid C–H bonds to C–C bonds .
Analyse Biochimique
Biochemical Properties
1-Adamantyl Chloromethyl Ketone, due to its unique structure, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZPXWXTBYAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)
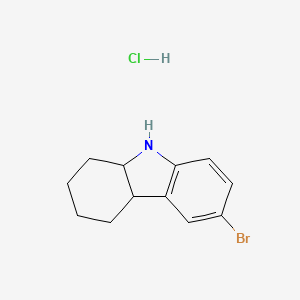
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

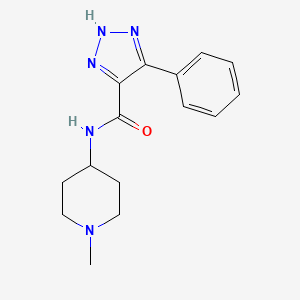

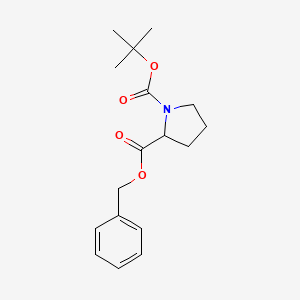
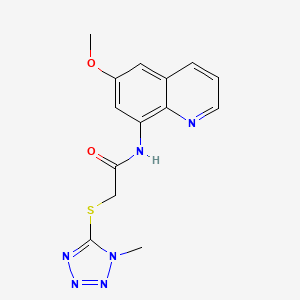


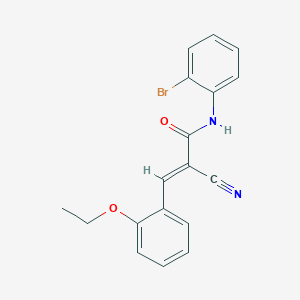
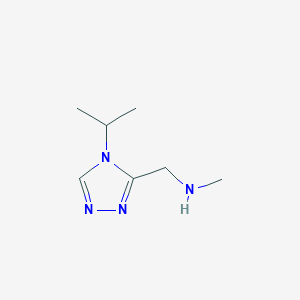
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)